Isopropyl 2-methylbutyrate

Description

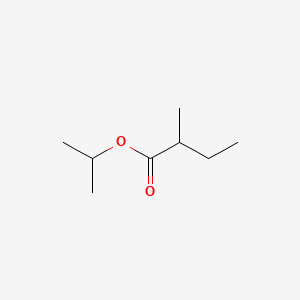

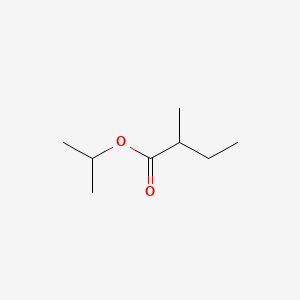

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRDKDDFAMNBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047550 | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Butanoic acid, 2-methyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

140.00 to 144.00 °C. @ 727.00 mm Hg | |

| Record name | Isopropyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble (in ethanol) | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.855 | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

66576-71-4 | |

| Record name | Isopropyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66576-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3429OS9G6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopropyl 2-methylbutyrate chemical properties and structure

An In-Depth Technical Guide to Isopropyl 2-Methylbutyrate: Structure, Properties, and Scientific Applications

Introduction

This compound is a branched-chain fatty acid ester recognized for its potent fruity aroma, reminiscent of apple, pear, and banana.[1][2][3] While its primary commercial value lies in the flavor and fragrance industries, its unique molecular architecture provides a compelling case study for researchers and formulation scientists.[1][4][5] This guide offers a detailed examination of the compound's chemical and physical properties, moving beyond descriptive data to explore the underlying structural determinants, relevant analytical protocols, and key reactivity pathways. The content is structured to provide drug development professionals and researchers with a foundational understanding of the molecule's behavior, from bench-scale synthesis to its application as an excipient or synthetic intermediate.

Molecular Structure and Identification

The physicochemical and organoleptic properties of this compound are a direct consequence of its molecular structure. Understanding this structure is fundamental to predicting its behavior in various chemical environments.

Chemical Identity

Precise identification is critical for regulatory compliance and scientific reproducibility. The compound is registered under several international identifiers.

| Identifier | Value | Source |

| IUPAC Name | propan-2-yl 2-methylbutanoate | [4][6] |

| CAS Number | 66576-71-4 | [1][7][8] |

| Molecular Formula | C₈H₁₆O₂ | [1][4][7] |

| Molecular Weight | 144.21 g/mol | [1][8][9] |

| FEMA Number | 3699 | [4][8] |

| InChI Key | DIRDKDDFAMNBNY-UHFFFAOYSA-N | [4][10][11] |

| SMILES | CCC(C)C(=O)OC(C)C | [4] |

| Synonyms | Isopropyl 2-methylbutanoate, 2-Methylbutyric acid isopropyl ester | [1][10][11] |

Structural Elucidation

This compound is the ester formed from the condensation of 2-methylbutanoic acid and isopropyl alcohol.[11] Its structure is characterized by two key features that dictate its properties:

-

Ester Functional Group: The C(=O)O linkage is a polar region within an otherwise non-polar molecule. This group acts as a hydrogen bond acceptor but not a donor, influencing its solubility and volatility.[7]

-

Branched Alkyl Chains: Both the acid and alcohol portions of the ester are branched. This steric hindrance around the ester linkage provides a degree of protection against hydrolysis compared to linear esters. Furthermore, the branching lowers the boiling point relative to its linear isomer (e.g., n-octanoic acid) by disrupting efficient intermolecular packing. A critical feature is the presence of a chiral center at the C2 position of the butanoate moiety, meaning the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[4]

2D Structural Representation

Caption: Workflow for the Fischer esterification synthesis of this compound.

Chemical Stability and Degradation Pathways

This compound is stable under normal storage conditions. [12]However, the ester linkage is susceptible to hydrolysis, which is the reverse of esterification.

-

Acid-Catalyzed Hydrolysis: In the presence of water and a strong acid, the ester can revert to 2-methylbutanoic acid and isopropanol.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the carboxylate salt of 2-methylbutanoic acid is formed, which is deprotonated and unreactive towards the alcohol. This pathway is a primary consideration for formulations with a high pH. [11] The compound is also a flammable liquid and should be stored away from heat and ignition sources. [12][13]

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and concentration of this compound in research samples and finished products.

Chromatographic Analysis

Due to its volatility and thermal stability, Gas Chromatography (GC) is the preferred method for purity assessment and quantification. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and identification capabilities. For analysis within complex, non-volatile matrices, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. [10]

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a self-validating system for determining the purity of a neat sample of this compound.

Objective: To separate and identify this compound and any volatile impurities.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium, 99.999% purity.

-

Sample: this compound, neat or diluted 1:100 in hexane.

-

Vials: 2 mL amber glass vials with PTFE-lined septa.

Methodology:

-

Sample Preparation:

-

Pipette 10 µL of the this compound sample into a 2 mL GC vial.

-

Add 990 µL of GC-grade hexane and cap securely. Vortex for 10 seconds. This dilution prevents detector saturation.

-

-

GC Parameters:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (ensures a sharp peak shape and avoids column overload).

-

Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.

-

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-250 m/z.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm identity. The molecular ion peak (m/z 144) may be present but will likely be weak; look for characteristic fragment ions.

-

Calculate purity by area percent: (Area of the main peak / Total area of all peaks) x 100.

-

Applications in Scientific and Industrial Contexts

The unique combination of a pleasant, fruity aroma and moderate lipophilicity makes this ester a versatile compound.

-

Flavor and Fragrance Science: This is its primary application. It is used to impart green, fruity notes, such as apple and pear, to food products, beverages, and perfumes. [1][6][14]Its use is approved as a flavoring agent by major regulatory bodies. [4]* Pharmaceutical and Cosmetic Formulations: In topical drug formulations and cosmetics, it can act as a solvent for lipophilic APIs and as a fragrance component to improve patient or consumer acceptance. [1][5]Its relatively low toxicity profile is advantageous in these applications. [1]* Utility in Organic Synthesis: It can serve as a non-polar solvent or as an intermediate in the synthesis of more complex molecules. [1]

Safety and Toxicology Profile

A favorable safety profile is essential for any compound used in food, drug, or cosmetic products.

-

Regulatory Standing: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "No safety concern at current levels of intake when used as a flavouring agent." [4]It holds FEMA GRAS (Generally Recognized as Safe) status (#3699). [4][8]* Toxicological Summary:

-

Genotoxicity: Studies have shown that this compound is not genotoxic. [15] * Skin Sensitization: It is not considered to be a skin sensitizer. [15] * Irritation: It may cause mild skin or eye irritation upon direct contact. [11][12] * Acute Toxicity: The acute oral toxicity is low (LD50 > 2000 mg/kg in rats). [12]* Handling and Storage: As a flammable liquid, it must be stored in a well-ventilated area away from ignition sources. [13]Standard personal protective equipment (gloves, safety glasses) should be worn during handling. [13]

-

Conclusion

This compound is more than a simple aroma chemical; it is a molecule whose utility is deeply rooted in its distinct chemical structure. Its branched ester configuration confers a unique set of physicochemical properties, including a characteristic fruity scent, moderate lipophilicity, and predictable reactivity. For researchers and developers, it serves as a valuable excipient in formulations, a safe and effective sensory agent, and a straightforward model for studying ester chemistry. A comprehensive understanding of its synthesis, stability, and analytical characterization is essential for leveraging its full potential in scientific and industrial applications.

References

-

PubChem. (n.d.). This compound | C8H16O2. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. NIST Mass Spectrometry Data Center. Retrieved from [Link]

-

Givaudan. (n.d.). Isopropyl Methyl-2-Butyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl 2-methyl butyrate. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 66576-71-4. Food and Chemical Toxicology, 165, 113205. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H16O2). Retrieved from [Link]

-

UL Prospector. (n.d.). Isopropyl 2-Methyl Butyrate by Vigon. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 12). Showing metabocard for Isopropyl 2-methylbutanoate (HMDB0039217). Retrieved from [Link]

-

ContaminantDB. (n.d.). This compound (chem006215). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isopropyl 2-methylbutanoate (FDB018749). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Isopropyl 2-methyl Butyrate (FEMA-3699). Retrieved from [Link]

-

Ernesto Ventós S.A. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. Isopropyl 2‑methylbutyrate – Fresh Apple/Banana‑Pear [myskinrecipes.com]

- 4. This compound | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ulprospector.com [ulprospector.com]

- 6. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodscentscompany.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound = 98 66576-71-4 [sigmaaldrich.com]

- 9. Isopropyl-2-methyl Butyrate | 66576-71-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. CAS 66576-71-4: Isopropyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

- 12. vigon.com [vigon.com]

- 13. vigon.com [vigon.com]

- 14. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to Isopropyl 2-Methylbutyrate (Propan-2-yl 2-methylbutanoate)

This guide provides a comprehensive technical overview of Isopropyl 2-methylbutyrate, a versatile ester with significant applications in the flavor, fragrance, and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and practical applications, grounded in established scientific principles and methodologies.

Introduction: Unveiling a Multifaceted Ester

This compound, systematically named propan-2-yl 2-methylbutanoate according to IUPAC nomenclature, is a branched-chain ester recognized for its potent fruity aroma, often described as reminiscent of apple, pear, or pineapple.[1][2][3] This characteristic scent has cemented its importance as a flavor and fragrance agent.[4][5][6] Beyond its sensory attributes, its properties as a solvent and its potential role in formulation development are of increasing interest to the pharmaceutical and chemical industries. This guide will explore the fundamental chemistry, synthesis, and analysis of this compound, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 2-methylbutanoate | [4] |

| Synonyms | This compound, 2-Methylbutyric acid isopropyl ester | [4] |

| CAS Number | 66576-71-4 | [4][5][6] |

| Molecular Formula | C₈H₁₆O₂ | [4][7] |

| Molecular Weight | 144.21 g/mol | [4][6][7] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 140-144 °C | [4][6] |

| Density | ~0.851 g/mL at 25 °C | [6] |

| Refractive Index | ~1.395-1.399 at 20 °C | [3][8] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [4][8] |

| Flash Point | ~32 °C (89.6 °F) | [6] |

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2-methylbutyric acid) with an alcohol (isopropanol).[9][10][11] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential.[10][12][13]

The Underlying Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[9][12][14] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected and the final product meets the required purity.

Materials:

-

2-Methylbutyric acid (≥99%)

-

Isopropanol (anhydrous, ≥99.5%)

-

Concentrated sulfuric acid (98%)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (simple or fractional)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methylbutyric acid and a molar excess of isopropanol (typically 2-3 equivalents to drive the equilibrium).[13][15]

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time is 2-4 hours.[13]

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

-

Water to remove the excess isopropanol and some of the acid.

-

5% sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted 2-methylbutyric acid (caution: CO₂ evolution).[13][15]

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.[15]

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[13][15]

-

Solvent Removal: Filter the drying agent and remove the excess isopropanol and any solvent used for extraction (if applicable) using a rotary evaporator.

-

Purification by Distillation: Purify the crude ester by distillation under atmospheric or reduced pressure.[15] Collect the fraction boiling at approximately 140-144 °C.[4][6]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds like esters.[16][17][18]

Experimental Workflow:

Caption: A typical workflow for GC-MS analysis.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.[19]

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.[17]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-350 m/z.[17]

Expected Mass Spectrum: The mass spectrum of this compound will exhibit characteristic fragmentation patterns. Key fragments include the molecular ion peak (m/z 144) and fragments corresponding to the loss of the isopropyl group, the isopropoxy group, and other characteristic cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Expected Chemical Shifts (illustrative):

-

¹H NMR (CDCl₃, 400 MHz): δ ~5.0 (septet, 1H, -OCH(CH₃)₂), ~2.4 (m, 1H, -CH(CH₃)-), ~1.2 (d, 6H, -OCH(CH₃)₂), ~1.1 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂CH₃), ~1.6 (m, 2H, -CH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~176 (C=O), ~67 (-OCH(CH₃)₂), ~41 (-CH(CH₃)-), ~26 (-CH₂CH₃), ~22 (-OCH(CH₃)₂), ~16 (-CH(CH₃)-), ~11 (-CH₂CH₃).

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Applications in Research and Development

Flavor and Fragrance Industry

The primary application of this compound is in the creation of fruit-flavored food products and beverages, as well as in perfumery to impart fresh and fruity top notes.[1][3] Its high volatility contributes to its effectiveness as a top-note fragrance component.

Pharmaceutical Applications

In the pharmaceutical industry, esters like this compound can serve as versatile solvents for active pharmaceutical ingredients (APIs), potentially enhancing solubility and bioavailability. Their generally low toxicity and acceptable organoleptic properties make them attractive for oral and topical formulations. Further research is warranted to explore its full potential in drug delivery systems, such as in the formulation of prodrugs or as a component in self-emulsifying drug delivery systems (SEDDS).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is essential to work in a well-ventilated area, away from ignition sources, and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable ester with a well-established role in the flavor and fragrance industry and emerging potential in pharmaceutical applications. A thorough understanding of its synthesis via Fischer esterification, coupled with robust analytical characterization, enables researchers and developers to utilize this compound effectively and safely. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and analysis of this compound, facilitating its application in a wide range of scientific and industrial endeavors.

References

-

JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

-

BYJU'S. Fischer Esterification Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Applications of 2-Isopropyl-N,2,3-trimethylbutyramide: A Focus on Drug Delivery. [Link]

-

LCGC International. (2010). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. Chromatography Online. [Link]

-

Agilent. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. [Link]

-

Fischer Esterification. (n.d.). [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. (2009). Rapid Quality Control Of Flavours and Fragrances using Fast GC-MS and Multi-MS Library Search Procedures. [Link]

-

Fischer Esterification. (n.d.). [Link]

-

ResearchGate. (2016). 1H-NMR (a) and 13C-NMR (b) spectra of IPA. [Link]

-

Uniciencia. (2002). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

-

Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

-

Engineering Journal IJOER. (2019). Isopropyl myristate continuous synthesis in a packed-bed reactor using lipase immobilized on magnetic polymer. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings". [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Givaudan. (n.d.). Isopropyl Methyl-2-Butyrate. [Link]

-

FEMA. (n.d.). This compound. [Link]

-

MySkinRecipes. (n.d.). Isopropyl 2-methyl Butyrate (FEMA-3699). [Link]

-

The Good Scents Company. (n.d.). isopropyl 2-methyl butyrate. [Link]

-

PubChem. (n.d.). Propan-2-yl (2S)-2-methylbutanoate. [Link]

- Google Patents. (n.d.).

-

IOP Conference Series: Materials Science and Engineering. (2019). Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. [Link]

-

ResearchGate. (2014). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

-

Die Pharmazie. (2000). NMR spectroscopy in pharmacy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. [Link]

-

PubChem. (n.d.). Ethanamine;propan-2-yl 3-methylbutanoate. [Link]

-

Stenutz. (n.d.). propan-2-yl 3-methylbutanoate. [Link]

-

PubChem. (n.d.). Propan-2-yl 2-propylpentanoate. [Link]

Sources

- 1. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 2. Isopropyl 2‑methylbutyrate – Fresh Apple/Banana‑Pear [myskinrecipes.com]

- 3. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodscentscompany.com]

- 4. This compound | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. 2-甲基丁酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Propan-2-yl (2S)-2-methylbutanoate | C8H16O2 | CID 71402199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Food safety and quality: details [fao.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 19. agilent.com [agilent.com]

Isopropyl 2-methylbutyrate molecular weight and formula

An In-Depth Technical Guide to Isopropyl 2-methylbutyrate

Abstract

This compound is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pears. This guide provides a comprehensive technical overview of its core chemical and physical properties, synthesis methodologies, industrial and research applications, analytical techniques, and safety protocols. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights into the causality behind its utility, particularly for professionals in the fields of chemistry, food science, and drug development.

Core Molecular and Physical Properties

This compound, also known as propan-2-yl 2-methylbutanoate, is a fatty acid ester.[1] Its fundamental identity is defined by its molecular structure, which dictates its physical properties and chemical behavior.

Molecular Identity

The core identifiers for this compound are its molecular formula and weight.

The structure consists of a 2-methylbutanoyl group esterified with a propan-2-ol (isopropyl) group. This branched structure is crucial to its characteristic odor profile and its physical properties, such as its boiling point and solubility.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for practical handling and application development. The data presented below has been aggregated from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 66576-71-4 | [2][3][5][6] |

| FEMA Number | 3699 | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 140-144 °C | [5][7] |

| Density | 0.851 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.393 - 1.399 | [4][5] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [7] |

| Vapor Pressure | 5.10 - 5.64 hPa @ 25 °C | [2][4] |

| Organoleptic Profile | Green, oily, fruity, ethereal, sweet | [7] |

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of ester synthesis due to its reliability and scalability.

Fischer Esterification: The Core Reaction

The fundamental principle of this synthesis involves the reaction of a carboxylic acid (2-methylbutyric acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product (the ester), it is common practice to remove the water formed during the reaction, often through azeotropic distillation.

The choice of an acid catalyst is critical; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for synthesizing this compound in a laboratory setting.

Materials:

-

2-methylbutyric acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add 1.0 mole of 2-methylbutyric acid and 1.5 moles of isopropanol. The excess alcohol helps shift the reaction equilibrium.

-

Catalysis: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol. Continue reflux until no more water is collected, indicating the reaction is nearing completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Wash with water.

-

Wash with brine to remove the bulk of the dissolved water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude ester by fractional distillation under atmospheric pressure. Collect the fraction boiling between 140-144 °C.[5][7]

Applications in Research and Industry

The unique combination of a pleasant, fruity aroma, low toxicity, and good solvency makes this compound a versatile compound.[5]

Caption: Relationship between properties and applications of this compound.

Flavor and Fragrance Industry

This is the primary application domain. The compound is used to impart green-fruity notes, such as apple and pear, to a wide range of consumer products.[2]

-

Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies like FEMA and JECFA and is used in beverages, confectionery, and other food products.[1][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[1]

-

Fragrance Ingredient: In perfumery, it provides freshness to floral accords and is a component in personal care products.[2][5]

Pharmaceutical Applications

In the pharmaceutical industry, its utility stems from its properties as a solvent.

-

Solvent for APIs: It can act as a solvent for various active pharmaceutical ingredients (APIs), which can be beneficial for improving the solubility and bioavailability of certain medications.[5]

-

Drug Development Intermediate: Its structure can be a building block in the organic synthesis of more complex molecules, making it a useful intermediate in drug discovery and development.[5]

Analytical Methodologies

Accurate identification and quantification are critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its analysis.

HPLC Analysis Protocol

This protocol provides a starting point for the reverse-phase HPLC analysis of this compound.[8]

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or C18 HPLC column[8]

Mobile Phase:

-

Acetonitrile (MeCN) and water.[8]

-

Phosphoric acid is used as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be substituted.[8]

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the chosen HPLC column (e.g., C18) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

-

Chromatography: Run the separation using an isocratic or gradient elution profile with the prepared mobile phase.

-

Detection: Monitor the eluent using a UV detector. Since this compound lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) may be necessary, or an alternative detector like a Refractive Index (RI) detector or MS could be employed for better sensitivity.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Safety and Handling

While this compound has a favorable safety profile for its intended uses, proper laboratory and industrial hygiene practices are mandatory.

Toxicological Summary

Toxicological evaluations have found that this compound is not genotoxic.[9] It is classified as a Category 3 Flammable Liquid and may be harmful if swallowed, causing mild skin and eye irritation upon direct contact.[7][10]

| Safety Parameter | Classification / Information | Source(s) |

| GHS Pictogram | GHS02 (Flame) | [7] |

| Signal Word | Warning | [7][10] |

| Hazard Statement | H226: Flammable liquid and vapor | [7][10][11] |

| Acute Toxicity | May be harmful if swallowed (Oral) | [10] |

| Irritation | Causes mild skin and eye irritation | [10] |

| Genotoxicity | Not considered to have genotoxic potential | [9] |

Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] All equipment used during handling must be grounded to prevent static discharge.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7][11]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep containers tightly closed when not in use.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is a chemically significant ester with well-defined properties. Its molecular formula of C₈H₁₆O₂ and molecular weight of 144.21 g/mol are foundational to its identity. The compound's value is primarily driven by its distinct fruity aroma and effective solvency, which has secured its role in the flavor, fragrance, and pharmaceutical industries. Understanding its synthesis via Fischer esterification, appropriate analytical methods, and safety protocols is essential for its effective and safe application by researchers, scientists, and drug development professionals.

References

-

Givaudan. (n.d.). Isopropyl Methyl-2-Butyrate. Givaudan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isopropyl 2-methyl butyrate. The Good Scents Company. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 66576-71-4. Food and Chemical Toxicology, 165, 113207. Retrieved from [Link]

-

SIELC Technologies. (n.d.). This compound. SIELC. Retrieved from [Link]

-

UL Prospector. (n.d.). Isopropyl 2-Methyl Butyrate by Vigon. UL Prospector. Retrieved from [Link]

-

LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

Sources

- 1. This compound | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 3. scbt.com [scbt.com]

- 4. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [stenutz.eu]

- 7. 2-甲基丁酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. vigon.com [vigon.com]

- 11. aurochemicals.com [aurochemicals.com]

Isopropyl 2-methylbutyrate physical properties boiling point density

An In-depth Technical Guide to the Physical Properties of Isopropyl 2-Methylbutyrate

For professionals in research, chemical synthesis, and formulation development, a precise understanding of a compound's physical properties is paramount. These parameters govern the substance's behavior in various applications, from reaction kinetics and solvent selection to final product stability and sensory characteristics. This guide provides a detailed examination of the core physical properties of this compound (CAS: 66576-71-4), a key ester in the flavor and fragrance industries, with a focus on its boiling point and density.

Introduction to this compound

This compound, also known as 2-methylbutyric acid isopropyl ester, is an organic compound classified as a fatty acid ester.[1] With the molecular formula C₈H₁₆O₂, it is recognized for its potent, sweet, and fruity aroma, often described with notes of apple and pineapple.[2][3] This characteristic makes it a valuable ingredient in food flavorings, beverages, perfumes, and personal care products.[2][4] Beyond its aromatic applications, it also serves as a solvent in various chemical processes.[2] A thorough grasp of its physical properties is essential for its effective handling, application, and integration into complex formulations.

Core Physical Properties

The fundamental physical characteristics of this compound are determined by its molecular structure. The data presented below has been consolidated from various authoritative sources to provide a reliable reference for scientific and development work.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | - | [2][5] |

| Molecular Weight | 144.21 g/mol | - | [2][5] |

| Appearance | Colorless to pale yellow liquid | Ambient | [2][4] |

| Boiling Point | 140 - 144 °C | at 727 mmHg | [1][6][7] |

| 142 °C | at 760 mmHg (Normal) | [8] | |

| Density | 0.851 g/mL | at 25 °C | [6][9] |

| 0.847 - 0.857 g/mL | at 20 °C | [10] | |

| Flash Point | 32 - 32.8 °C (90 - 91 °F) | Closed Cup | [5][7][11] |

| Solubility | Insoluble in water; Soluble in alcohol | Standard | [1][7] |

The Causality Behind the Properties: A Molecular Perspective

The physical properties listed above are a direct consequence of the compound's molecular structure and the resulting intermolecular forces.

Boiling Point Explained

This compound's boiling point is governed by the strength of the forces between its molecules. As an ester, it is a polar molecule due to the carbon-oxygen double bond and single bonds within the ester group, leading to dipole-dipole interactions.[12] Additionally, like all molecules, it exhibits van der Waals dispersion forces.

However, a critical feature is its inability to act as a hydrogen bond donor, as it lacks a hydrogen atom attached to a highly electronegative oxygen atom. This means it cannot form strong intermolecular hydrogen bonds with other ester molecules. Consequently, its boiling point is significantly lower than that of a carboxylic acid with a similar molecular weight (e.g., octanoic acid, ~239 °C), which can form strong hydrogen bonds.[12]

The branching in both the isopropyl group and the 2-methylbutyrate chain also plays a role. Branched molecules have a smaller surface area compared to their straight-chain isomers. This reduces the effectiveness of van der Waals forces, leading to a lower boiling point than a straight-chain ester of the same molecular weight.[13]

Caption: Molecular structure's influence on intermolecular forces and physical properties.

Density Explained

The density of this compound (approximately 0.851 g/mL at 25 °C) is, like all substances, a function of its molecular mass and the volume it occupies.[6][9] Being an organic ester composed primarily of carbon and hydrogen, with only two oxygen atoms, its density is predictably less than that of water (approx. 1 g/mL). The branched alkyl chains prevent the molecules from packing as tightly as they might in a more linear or crystalline structure, contributing to a lower density.

Self-Validating Protocols for Property Determination

To ensure trustworthiness and reproducibility, the physical properties of a compound must be determined using standardized, self-validating experimental methods.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the standard method for determining the atmospheric boiling point of a liquid.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 200 °C range)

-

Heating mantle

-

Boiling chips

-

Barometer

Methodology:

-

Assembly: Assemble the distillation apparatus, ensuring all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

Sample Preparation: Add a volume of this compound to the round-bottom flask (filling it to approximately half capacity) along with 2-3 boiling chips to ensure smooth boiling.

-

Heating: Begin gently heating the flask using the heating mantle.

-

Observation: Observe the liquid as it heats. The boiling point is reached when a steady reflux ring of condensate is observed on the thermometer and the temperature reading stabilizes. This stable temperature is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied. For many organic liquids, the boiling point changes by approximately 0.04-0.05 °C for every 1 mmHg deviation from 760 mmHg.[14]

-

Validation: The purity of the ester can affect the boiling point. A sharp, stable boiling point indicates high purity, whereas a wide boiling range may suggest the presence of impurities.[13]

Experimental Protocol: Density Determination Using a Pycnometer

This protocol provides a precise method for determining the density of a liquid by accurately measuring a specific volume and its corresponding mass.

Objective: To determine the mass per unit volume of this compound at a controlled temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Calibrated thermometer

Methodology:

-

Calibration:

-

Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature water bath for 20 minutes to allow it to equilibrate to the target temperature.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

Calculate the volume of the pycnometer (V) using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the temperature equilibration step in the water bath.

-

Remove the pycnometer, dry the exterior, and weigh it (m₃).

-

-

Calculation:

-

Calculate the mass of the sample: m_sample = m₃ - m₁.

-

Calculate the density of the this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

-

-

Validation: Repeat the measurement at least three times to ensure consistency and calculate the mean and standard deviation. The low standard deviation validates the precision of the result.

Conclusion

The physical properties of this compound, specifically its boiling point of 140-144 °C and density of approximately 0.851 g/mL at 25 °C, are direct outcomes of its branched ester molecular structure.[1][6][9] The presence of polar dipole-dipole forces and the absence of intermolecular hydrogen bonding are the primary determinants of these characteristics. For researchers and developers, utilizing standardized protocols to verify these properties is crucial for ensuring the quality, safety, and efficacy of its application in flavors, fragrances, and chemical synthesis.

References

-

This compound | C8H16O2 | CID 522214 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . Stenutz. [Link]

-

Isopropyl Methyl-2-Butyrate . Givaudan. [Link]

-

isopropyl 2-methyl butyrate, 66576-71-4 . The Good Scents Company. [Link]

-

This compound . Ventos. [Link]

-

Isopropyl 2-Methylbutanoate (Isopropyl 2-MB) MSDS/SDS . Silver Fern Chemical Inc. [Link]

-

Ester Chemical Product Catalog . Chemsrc. [Link]

-

Boiling points and densities of acetates of normal aliphatic alcohols . NIST Technical Series Publications. [Link]

-

Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis . ResearchGate. [Link]

-

Is boiling point a reliable way to assess ester purity? . Quora. [Link]

-

Properties of Esters . Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. parchem.com [parchem.com]

- 4. CAS 66576-71-4: Isopropyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

- 5. Isopropyl-2-methyl Butyrate | 66576-71-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 2-甲基丁酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodscentscompany.com]

- 8. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 9. This compound [stenutz.eu]

- 10. This compound [ventos.com]

- 11. vigon.com [vigon.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Solubility of Isopropyl 2-methylbutyrate in Water and Organic Solvents

Introduction

Isopropyl 2-methylbutyrate (CAS No. 66576-71-4) is an ester recognized for its characteristic fruity aroma, reminiscent of apple and pineapple.[1][2] This colorless liquid is a key component in the flavor and fragrance industries and is increasingly finding applications as a versatile solvent in various chemical processes, including cosmetic and pharmaceutical formulations.[3][4] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility in aqueous and organic media.

This technical guide provides a comprehensive analysis of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing its solubility, present available quantitative and qualitative data, and provide detailed, field-proven experimental protocols for its determination. A critical focus will be placed on the practical implications of its solubility profile, particularly within the context of pharmaceutical formulation and drug delivery.

Physicochemical Properties of this compound

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solute and the solvent, ultimately determining the extent of dissolution.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [5] |

| Molecular Weight | 144.21 g/mol | [6][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 140-144 °C @ 727 mmHg | [6][7] |

| Density | 0.851 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.397 | [7] |

| logP (o/w) | ~2.3 - 3.3 | [8][9] |

| Water Solubility | 412.1 - 691 mg/L | [8][10] |

Solubility in Aqueous Media

The solubility of this compound in water is low. It is often described as "insoluble" or "practically insoluble" in water in many safety and technical data sheets.[1][11] However, quantitative measurements indicate a slight but measurable solubility. Reported values for its water solubility include 691 mg/L at 20°C [8] and 412.1 mg/L at 25°C (estimated)[10]. One source characterizes it as having "moderate solubility in water".[12] This level of solubility, while limited, is significant in contexts such as environmental fate and the formulation of aqueous-based products.

The limited water solubility of this compound can be attributed to its molecular structure. As an ester, it possesses a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor with water molecules.[13] However, the molecule is dominated by a non-polar eight-carbon alkyl chain, which disrupts the strong hydrogen bonding network of water, making dissolution energetically unfavorable.

Caption: Intermolecular forces governing solubility.

Solubility in Organic Solvents

Solubility Profile of Structural Analogues:

To provide a practical framework for formulation scientists, the following table summarizes the solubility of butyl acetate and ethyl butyrate, two esters with similar molecular weights and structures to this compound.

| Solvent | Butyl Acetate (C₆H₁₂O₂) | Ethyl Butyrate (C₆H₁₂O₂) | Expected Solubility of this compound |

| Ethanol | Miscible | Miscible | Miscible |

| Acetone | Soluble | Highly Soluble | Highly Soluble/Miscible |

| Diethyl Ether | Miscible | Highly Soluble | Highly Soluble/Miscible |

| Hexane | - | - | Soluble/Miscible |

| Toluene | - | - | Soluble/Miscible |

| Chloroform | Soluble | Highly Soluble | Highly Soluble/Miscible |

Data for butyl acetate and ethyl butyrate compiled from various sources.[6][11][12][14][15][16][17][18][19]

Based on these analogues and the chemical nature of esters, it is anticipated that this compound will be miscible or at least highly soluble in polar aprotic solvents like acetone, ethers, and other esters, as well as in non-polar hydrocarbon solvents like hexane and toluene. This broad solvency makes it a versatile component in non-aqueous formulations.

Experimental Determination of Solubility: A Validated Protocol

For novel formulations or to meet stringent regulatory requirements, the experimental determination of solubility is often necessary. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for water solubility.[7][18][20] This protocol can be readily adapted for organic solvents.

Principle: An excess of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Apparatus and Reagents:

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents, 0.45 µm PVDF for aqueous solutions)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

Step-by-Step Protocol:

-

Preparation of the Test System: Add a known volume of the solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The excess solute should be clearly visible to ensure that a saturated solution can be formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours. The extended equilibration time is crucial for achieving thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a sufficient period to allow the excess solute to settle. Centrifugation at the test temperature can be used to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculation and Reporting: Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the precision and accuracy of the results.

Caption: Workflow for experimental solubility determination.

Applications in Pharmaceutical Development

The solubility characteristics of this compound make it a valuable excipient in pharmaceutical formulations, particularly for topical and non-aqueous parenteral drug delivery.[3][21][22]

-

Solvent for Poorly Water-Soluble APIs: A significant challenge in drug development is the formulation of active pharmaceutical ingredients (APIs) with low aqueous solubility. This compound, with its excellent solvency for a wide range of organic molecules, can be used to dissolve such APIs, thereby enhancing their bioavailability.[3] Its low toxicity profile is an added advantage in such applications.

-

Dispersing Agent: In suspension formulations, this compound can act as a dispersing agent, helping to wet the API particles and ensure a uniform distribution within the vehicle.

-

Component of Topical Formulations: Its favorable sensory profile and compatibility with other excipients make it suitable for use in creams, ointments, and lotions. It can help to dissolve the API and facilitate its penetration through the skin.

-

Excipient Compatibility: When incorporating this compound into a formulation, it is crucial to conduct compatibility studies with the API and other excipients to ensure the stability and efficacy of the final product.[2][23][24][25][26]

Conclusion

This compound is a versatile ester with low solubility in water and high solubility in a broad range of organic solvents. This solubility profile, coupled with its favorable safety and sensory characteristics, makes it a valuable excipient in the flavor, fragrance, and pharmaceutical industries. While quantitative solubility data in organic solvents is not extensively published, its behavior can be reliably predicted based on its chemical structure and data from analogous esters. For critical applications, the shake-flask method provides a robust and validated protocol for the precise determination of its solubility. A thorough understanding of the solubility of this compound is essential for harnessing its full potential in formulation development and other scientific applications.

References

-

Ventos, S.A. This compound. Available from: [Link]

-

Sciencemadness Wiki. Butyl acetate. 2018. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Schlossman, M. L. Esters of aliphatic acids with isopropyl alcohol. 1942. U.S.

-

The Good Scents Company. isopropyl 2-methyl butyrate. Available from: [Link]

-

PubChem. Butyl Acetate. National Center for Biotechnology Information. Available from: [Link]

- OECD. OECD Guidelines for the Testing of Chemicals. 2009.

-

Solubility of Things. Ethyl Butyrate. Available from: [Link]

-

Hedinger. N-Butyl Acetate. Available from: [Link]

-

Ventos. This compound. Available from: [Link]

-

Miltitz Aromatics. This compound. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Chemistry LibreTexts. Properties of Esters. 2023. Available from: [Link]

-

Regulations.gov. Water Solubility (Flask Method) acc. to OECD 105. 2014. Available from: [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. 2021. Available from: [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Available from: [Link]

-

PubChem. Ethyl butyrate. National Center for Biotechnology Information. Available from: [Link]

-

Phenomenex. Solvent Miscibility Table. Available from: [Link]

-

PubChem. Isopropyl Acetate. National Center for Biotechnology Information. Available from: [Link]

-

Givaudan. Isopropyl Methyl-2-Butyrate. Available from: [Link]

-

Flavor and Extract Manufacturers Association. This compound. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. 2023. Available from: [Link]

-

NIST. Butanoic acid, 2-methyl-, 1-methylethyl ester. Available from: [Link]

-

MySkinRecipes. Isopropyl 2-methyl Butyrate (FEMA-3699). Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Scribd. Interactions and Incompatibilities of Pharmaceutical Excipients With API. Available from: [Link]

-

PubMed. Short-chain flavor ester synthesis in organic media by an E. coli whole-cell biocatalyst expressing a newly characterized heterologous lipase. 2014. Available from: [Link]

-

The Good Scents Company. isopropyl 2-methyl butyrate. Available from: [Link]

-

PharmiWeb.com. Understanding API-Excipient Interactions in Pharmaceutical Formulations. 2023. Available from: [Link]

-

Protheragen. API and Excipients Compatibility Studies. Available from: [Link]

-

Technology Networks. API-Excipient Compatibility. Available from: [Link]

-

PubMed. Physical and biological considerations for the use of nonaqueous solvents in oral bioavailability enhancement. Available from: [Link]

Sources

- 1. pure.au.dk [pure.au.dk]

- 2. isfcppharmaspire.com [isfcppharmaspire.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. filab.fr [filab.fr]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. benchchem.com [benchchem.com]

- 11. solventis.net [solventis.net]

- 12. scent.vn [scent.vn]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. Butyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 15. Butyl Acetate | C6H12O2 | CID 31272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. hedinger.de [hedinger.de]

- 18. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 19. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Physical and biological considerations for the use of nonaqueous solvents in oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. pharmiweb.com [pharmiweb.com]

- 25. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

Introduction: A Compound of Sensory and Safety Significance

An In-Depth Technical Guide to the Toxicological Profile of Isopropyl 2-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 66576-71-4) is a volatile ester recognized for its characteristic fruity aroma.[1] This property has led to its widespread application as a flavoring agent in food and beverages and as a fragrance component in personal care products and cosmetics.[2][3] Given its prevalence in consumer goods, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance.

This guide, prepared from the perspective of a Senior Application Scientist, synthesizes the available toxicological data for this compound. It moves beyond a simple recitation of facts to explain the causality behind the experimental designs and the logic underpinning the risk assessments, particularly in instances where data gaps exist. The methodologies described adhere to internationally recognized standards, ensuring the trustworthiness and validity of the findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66576-71-4 | [4] |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 140 - 144 °C | [2] |

| Flash Point | 32.8 °C (91.0 °F) | [4] |

| Density | ~0.85 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [3] |

Part 1: Acute Systemic Toxicity Assessment

Acute toxicity studies are fundamental to characterizing the potential for a substance to cause adverse health effects following a single, short-term exposure. These studies inform hazard classification and are critical for establishing safe handling procedures.

Oral Toxicity

The acute oral toxicity has been determined in a study following the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). This method involves administering the substance to a group of fasted animals (typically rats) and observing them for a defined period for signs of toxicity and mortality.

The result for this compound indicates a low order of acute oral toxicity.[4]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Guideline | Result | Classification |

| Acute Oral LD₅₀ | Rat | OECD 423 | > 2000 mg/kg | May be harmful if swallowed (H303)[4] |

No specific studies on acute dermal or inhalation toxicity were identified. However, for inhalation, it is noted that "No adverse effects due to inhalation are expected."[4]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

-

Animal Selection: Healthy, young adult rats of a standard laboratory strain are selected.

-

Housing & Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and acclimated for at least 5 days.

-

Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

-

Dosing: The test substance is administered by oral gavage. The test proceeds sequentially using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint Determination: The LD₅₀ is determined based on the observed mortality at different dose levels. The result > 2000 mg/kg indicates that the median lethal dose is above the highest tested concentration.

Part 2: Local Tolerance - Irritation and Sensitization

These endpoints assess the potential of a substance to cause local effects on the skin and eyes upon direct contact.

Skin and Eye Irritation

The potential for this compound to cause skin irritation was evaluated according to OECD Test Guideline 404. The results indicate it is not a skin irritant.[4] While some safety data sheets may use precautionary language like "causes mild skin irritation," the formal guideline study is the authoritative source for classification.[4] For eye contact, the substance is described as causing temporary or mild irritation upon direct contact.[4]

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact. The potential for this compound to induce this effect has been assessed through both animal and human studies.

-

Animal Study (Guinea Pig Maximization Test - GPMT): A GPMT, conducted according to OECD Test Guideline 406, found the substance to be non-sensitizing.[4]

-

Human Study (CNIH): A Confirmation of No Induction in Humans test (also known as a Human Repeat Insult Patch Test or HRIPT) was conducted with a 20% concentration of this compound in white petrolatum. No reactions indicative of sensitization were observed in any of the 50 volunteers.[5]

Based on the weight of evidence from these studies, this compound is not considered a skin sensitizer.[5]

Table 3: Irritation and Sensitization Profile

| Endpoint | Species | Guideline | Result |

| Skin Irritation | Rabbit | OECD 404 | No skin irritation[4] |

| Eye Irritation | N/A | N/A | Causes temporary/mild irritation[4] |

| Skin Sensitization | Guinea Pig | OECD 406 | Not sensitizing[4] |

| Skin Sensitization | Human | CNIH/HRIPT | Not sensitizing at 20%[5] |

Experimental Workflow: Skin Sensitization Assessment

The following diagram illustrates the logical flow of a comprehensive skin sensitization assessment, integrating animal and human data.

Caption: Workflow for skin sensitization assessment.

Part 3: Genotoxicity Assessment